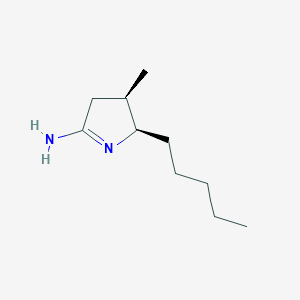
(2R,3R)-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrol-5-amine is a chiral amine compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry, which can influence its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrol-5-amine typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a 3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale asymmetric synthesis techniques, including the use of chiral auxiliaries or enzymes to achieve high enantiomeric purity. The process may also include steps such as crystallization or chromatography to separate the desired enantiomer from any by-products or racemic mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrol-5-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products
Oxidation: Imines, oximes
Reduction: Secondary or tertiary amines
Substitution: Substituted amines, amides
Wissenschaftliche Forschungsanwendungen
(2R,3R)-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrol-5-amine has several scientific research applications:
Wirkmechanismus
The mechanism by which (2R,3R)-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrol-5-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor of certain enzymes by mimicking the transition state of the enzyme’s natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-2,3-butanediol: Another chiral compound with applications in the synthesis of pharmaceuticals and as a solvent.
(2R,3R)-dihydromyricetin: A natural flavonoid with antibacterial properties.
Uniqueness
(2R,3R)-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrol-5-amine is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and a pentyl side chain. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
210416-45-8 |
|---|---|
Molekularformel |
C10H20N2 |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
(2R,3R)-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C10H20N2/c1-3-4-5-6-9-8(2)7-10(11)12-9/h8-9H,3-7H2,1-2H3,(H2,11,12)/t8-,9-/m1/s1 |
InChI-Schlüssel |
ROPYVXBCVYBUPM-RKDXNWHRSA-N |
Isomerische SMILES |
CCCCC[C@@H]1[C@@H](CC(=N1)N)C |
Kanonische SMILES |
CCCCCC1C(CC(=N1)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


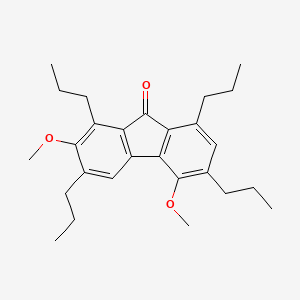

![Sodium, [bis(1,1-dimethylethyl)methylsilyl]-](/img/structure/B14258289.png)
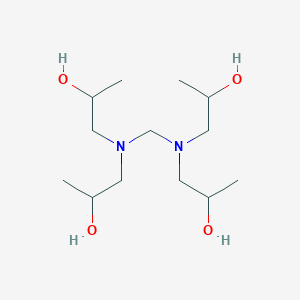
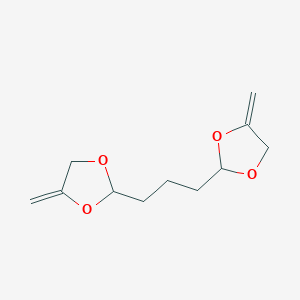
![1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine](/img/structure/B14258328.png)
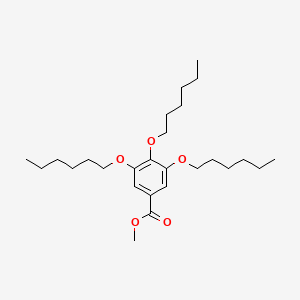


![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide](/img/structure/B14258335.png)
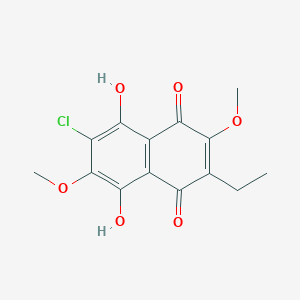
![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)
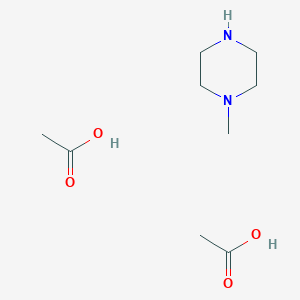
![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)
